Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside

Description

Contextualizing its Role as a Protected Ribose Derivative in Carbohydrate Chemistry

Carbohydrates like D-ribose are polyhydroxy compounds, meaning they have multiple hydroxyl (-OH) functional groups. nih.gov These groups are highly reactive and can interfere with desired chemical transformations at other parts of the molecule. In carbohydrate chemistry, "protecting groups" are used to temporarily mask these hydroxyl groups, preventing them from participating in unwanted side reactions. nih.gov

Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside exemplifies this principle. The acetyl groups at the C2, C3, and C5 positions serve as effective protecting groups. This protection is crucial for several reasons:

Controlled Reactivity: It allows chemists to direct reactions to a specific position on the sugar, most notably the anomeric carbon (C1).

Enhanced Solubility: The acetyl groups increase the molecule's solubility in common organic solvents like dichloromethane (B109758) and chloroform, which are frequently used in synthesis.

Stability: The protected form is more stable under certain reaction conditions compared to the unprotected ribose.

The process of creating this protected derivative involves the acetylation of D-ribose's hydroxyl groups, followed by the methylation of the anomeric position to form the methyl glycoside. The choice of acetyl groups is significant as they can be removed under relatively mild basic conditions, a process known as deprotection, to regenerate the hydroxyl groups once their protective role is no longer needed.

Foundational Relevance in Biochemical Pathway Investigations

The utility of this compound extends into the realm of biochemistry, where it aids in the investigation of metabolic and signaling pathways. By providing a stable and reactive scaffold of ribose, it enables the synthesis of custom-designed molecules that can be used as probes to study biological processes.

A notable example is its use in the synthesis of O-acetyl-ADP-ribose analogues. rsc.org O-acetyl-ADP-ribose is a signaling molecule involved in cellular processes, and its interaction with proteins is a subject of intense study. Synthesizing stable, non-hydrolyzable analogues of this molecule allows researchers to investigate its binding to specific protein domains, such as the macro domains of histones, without the complication of the molecule being rapidly degraded. rsc.org These studies provide insights into the mechanisms of protein function and cellular regulation.

By serving as the starting point for these synthetic probes, this compound is foundational to experiments that unravel the complexities of biochemical pathways, such as those involved in energy metabolism and genetic regulation. numberanalytics.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 52554-28-6 | |

| Molecular Formula | C₁₂H₁₈O₈ | |

| Molecular Weight | 290.27 g/mol | |

| Appearance | Not specified in sources | |

| Solubility | Chloroform, Dichloromethane, Methanol (B129727) |

Table 2: Related Ribose Derivatives and Protecting Groups

| Compound Name | Protecting Group(s) | Key Feature/Application | Source |

| 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | Benzoyl, Acetyl | Used in nucleoside synthesis; benzoyl groups offer different reactivity. | wikipedia.org |

| Methyl 2,3,5-Tri-O-benzyl-β-D-ribofuranoside | Benzyl (B1604629) | Benzyl groups are stable under acidic conditions; removed by hydrogenolysis. | |

| Methyl 2,3-O-isopropylidene-β-D-ribofuranoside | Isopropylidene (cyclic) | Protects C2 and C3 hydroxyls simultaneously, constraining the ring conformation. | nih.gov |

| 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose | Acetyl | Intermediate for anticancer drugs, lacking the C5 hydroxyl group. | nih.gov |

| Methyl 2,3,5-tris-O-(trimethylsilyl)-α-D-ribofuranoside | Trimethylsilyl (B98337) (TMS) | Silyl (B83357) ethers are common protecting groups, easily removed by fluoride (B91410) ions. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

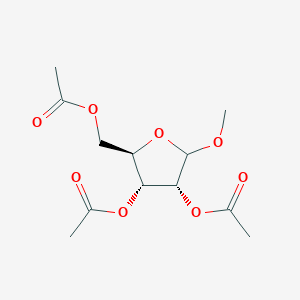

[(2R,3R,4R)-3,4-diacetyloxy-5-methoxyoxolan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O8/c1-6(13)17-5-9-10(18-7(2)14)11(19-8(3)15)12(16-4)20-9/h9-12H,5H2,1-4H3/t9-,10-,11-,12?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSRQHXGPHZZNI-KBIHSYGRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)OC)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H](C(O1)OC)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60459570 |

Source

|

| Record name | Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52554-28-6 |

Source

|

| Record name | Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Regioselective Synthesis Strategies from D-Ribose

The efficient synthesis of Methyl 2,3,5-tri-O-acetyl-D-ribofuranoside from D-ribose is a cornerstone for the production of various nucleoside analogues. Researchers have focused on optimizing reaction conditions to achieve high yields and selectivity.

Optimized Acetylation Protocols for Hydroxyl Protection

The protection of hydroxyl groups in carbohydrates through acetylation is a fundamental and widely used transformation. rsc.org Traditional methods often employ an acid chloride or anhydride (B1165640) with a base like pyridine. rsc.org To enhance regioselectivity, various strategies have been developed. One approach involves a one-pot silylation and acetylation process, which has been shown to preferentially yield the 6-O-acetylated product in glucose derivatives. rsc.org Another technique, termed Regioselective Silyl (B83357) Exchange Technology (ReSET), allows for the selective exchange of trimethylsilyl (B98337) (TMS) groups for acetate (B1210297) groups by carefully controlling reaction conditions such as the amount of acetic acid and temperature. rsc.org

In the context of ribose, a common laboratory-scale synthesis involves the initial conversion of D-ribose to methyl D-ribofuranoside, followed by acetylation. A patented process describes the reaction of L-ribose with methanol (B129727) and sulfuric acid to form Methyl L-ribofuranoside. google.com Subsequent treatment with acetic anhydride and further addition of sulfuric acid and acetic anhydride at controlled temperatures leads to the formation of methyl 2,3,5-tri-O-acetyl-L-ribofuranoside. google.com

| Acetylation Method | Reagents | Key Features |

| Traditional | Acid chloride or anhydride, pyridine | General and efficient for hydroxyl protection. rsc.org |

| One-pot Silylation/Acetylation | TMSOTf, HMDS, followed by acetic anhydride | Regioselective formation of 6-O-acetyl glucopyranose. rsc.org |

| ReSET | Acetic acid on per-O-TMS protected sugars | Controlled regioselective exchange of TMS for acetate groups. rsc.org |

| Patented Riboside Acetylation | Acetic anhydride, sulfuric acid | Controlled temperature process for the synthesis of methyl 2,3,5-tri-O-acetyl-L-ribofuranoside. google.com |

Stereocontrolled Anomeric Methylation Approaches

The anomeric carbon of sugars is a key site for stereochemical control during glycosylation reactions. The formation of methyl glycosides from sugars like D-ribose can result in a mixture of α and β anomers. wikipedia.org The ratio of these anomers is influenced by reaction conditions. For instance, the conversion of L-ribose to 1,2,3,5-tetra-O-acetyl-L-ribofuranose typically yields a β/α anomeric mixture ranging from 2:1 to 3:1. google.com

The mechanism of anomerization, the conversion of one anomer to the other, often occurs under acidic conditions. wikipedia.orgnih.gov This process can proceed through the formation of an oxocarbenium ion intermediate, which allows for nucleophilic attack from either face, leading to a mixture of anomers. wikipedia.orgnih.gov The stability of the final products often dictates the equilibrium ratio of the anomers. wikipedia.org For example, a solution of D-glucose will eventually equilibrate to a mixture of approximately 64% β-D-glucopyranoside and 36% α-D-glucopyranose. wikipedia.org

Multi-Gram Scale Preparation and Process Intensification

The demand for significant quantities of this compound and related compounds for applications such as the synthesis of antiviral drugs has driven the development of multi-gram scale preparations. A practical, high-yielding, and inexpensive route for the synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose has been reported, highlighting its suitability for large-scale production. nih.govresearchgate.net This sequence involves the deoxygenation of a sulfonyloxy-activated ribofuranoside derivative. nih.govresearchgate.net

Process intensification in biomanufacturing, which aims to improve productivity and efficiency while reducing costs, is a growing area of interest. nih.gov While traditionally viewed as a complete shift to continuous processing, it can also involve the optimization of individual unit operations. nih.gov Such principles can be applied to the synthesis of carbohydrate intermediates to streamline production and reduce waste. For instance, a patented process for producing a ribofuranose derivative highlights the potential for wasting a significant portion of the product if only one anomer is utilized, emphasizing the need for efficient anomerization or separation techniques on an industrial scale. google.com

Chemo- and Regioselective Chemical Modifications of this compound

The acetylated methyl ribofuranoside serves as a versatile platform for further chemical modifications. The selective removal or transformation of the protecting groups is crucial for synthesizing a wide array of nucleoside analogs.

Enzymatic Deacetylation for Selective Deprotection

Enzymes, particularly lipases, have emerged as powerful tools for the regioselective deacetylation of acetylated carbohydrates, offering a green and efficient alternative to traditional chemical methods. nih.govrsc.org The lipase (B570770) from Candida rugosa has been successfully used to catalyze the regioselective deacetylation at the 5-position of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, providing a convenient one-step preparation of 1,2,3-tri-O-acetyl-β-D-ribofuranose. nih.govresearchgate.net

Similarly, Candida antarctica lipase B (CAL-B) has been shown to effectively catalyze the alcoholysis of methyl 2,3,5-tri-O-acetyl-α,β-D-xylofuranoside to produce methyl 2,3-di-O-acetyl-α,β-D-xylofuranoside as the sole regioisomer in good yields. conicet.gov.arconicet.gov.ar Interestingly, the anomeric configuration can influence the outcome of enzymatic deacetylation. For instance, the enzymatic deprotection of methyl 2,3,5-tri-O-acetyl-α-d-ribofuranoside with CAL-B proceeded regioselectively to afford methyl 2,3-di-O-acetyl-α-d-ribofuranoside, whereas the β-diastereomer showed less selectivity. researchgate.net The choice of reaction medium is also critical; for example, in the deacetylation of certain arabinonucleosides, using isopropanol (B130326) as the solvent with CAL-B led to the 2'-O-acetylated product, while hydrolysis yielded the 2',3'-di-O-acetylated product. conicet.gov.ar

| Enzyme | Substrate | Product(s) | Key Finding |

| Candida rugosa lipase | 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose | 1,2,3-tri-O-acetyl-β-D-ribofuranose | Regioselective deacetylation at the 5-position. nih.govresearchgate.net |

| Candida antarctica lipase B (CAL-B) | Methyl 2,3,5-tri-O-acetyl-α,β-D-xylofuranoside | Methyl 2,3-di-O-acetyl-α,β-D-xylofuranoside | Sole regioisomer formed in good yield. conicet.gov.arconicet.gov.ar |

| Candida antarctica lipase B (CAL-B) | Methyl 2,3,5-tri-O-acetyl-α-d-ribofuranoside | Methyl 2,3-di-O-acetyl-α-d-ribofuranoside | Regioselective deprotection of the α-anomer. researchgate.net |

| Candida antarctica lipase B (CAL-B) | 2′,3′,5′-tri-O-acetyl-1-β-d-arabinofuranosyluracil | 2′-O-acetylated arabinonucleoside (in isopropanol) | Solvent-dependent regioselectivity. conicet.gov.ar |

Acid-Catalyzed Anomerization and Reaction Mechanism Elucidation

The anomerization of glycosides, including methyl ribofuranosides, is a well-studied process typically catalyzed by acids. wikipedia.orgnih.gov The mechanism generally involves the protonation of the exocyclic acetal (B89532) oxygen, followed by ionization to form a resonance-stabilized oxocarbenium ion. wikipedia.orgnih.gov This planar intermediate can then be attacked by a nucleophile, such as methanol, from either face, leading to the formation of both α and β anomers. wikipedia.orgchemistrysteps.com

Lewis acids like TiCl₄, AlCl₃, ZnCl₂, and BF₃-Et₂O are known to promote the anomerization of glycosides. nih.govacs.org The rate and outcome of the anomerization can be influenced by several factors, including the nature of the protecting groups and the aglycon. acs.orgnih.gov For instance, the N-substituent in aminoglycosides has a significant effect on the anomerization reaction, with an N-acetyl group facilitating rapid and complete α-anomerization. nih.gov

Mechanistic studies have provided deeper insights into this process. It has been proposed that the anomerization of some glycosides may proceed through an endocyclic cleavage of the C-1 and ring oxygen bond, potentially facilitated by chelation of the Lewis acid to the ring oxygen and a substituent. acs.org In other cases, particularly for methyl D-glucopyranosides, anomerization in methanol has been shown to occur with the exchange of the methoxy (B1213986) group with the solvent, suggesting a mechanism where a D-glucopyranosyl cation is captured by the solvent. rsc.org The hydrolysis of glycosides, a related process, is also acid-catalyzed and proceeds through a similar oxocarbenium ion intermediate. chemistrysteps.comacs.org

Intramolecular Cyclization Reactions and Novel Rearrangements

Intramolecular cyclization represents a powerful strategy for constructing complex cyclic and polycyclic molecular architectures from a single precursor. In carbohydrate chemistry, these reactions are pivotal for synthesizing constrained analogs, bicyclic sugars, and novel nucleoside derivatives. While direct intramolecular cyclization of this compound is not a commonly cited transformation, the principles are well-established in related systems. For instance, the acetyl groups in acetylated carbohydrates can participate in or influence cyclization processes. A known rearrangement involves the participation of a C-2 acetyl group in glycosylation reactions, leading to the formation of a dioxolanium ion intermediate, which can influence the stereochemical outcome of the reaction.

Furthermore, acetylated sugar derivatives can be starting materials for complex rearrangements. Enzymatic hydrolysis of acetylated ribofuranose, for example, can be followed by intramolecular migration of the remaining acetyl groups. researchgate.net The hydrolysis of tetra-O-acetyl-β-D-ribofuranose can lead to a mixture of triacetate products, which is believed to result from the initial, regioselective hydrolysis at one position followed by the migration of acetyl groups from adjacent positions to the newly freed hydroxyl group. researchgate.net This tendency for acetyl group migration is a significant consideration in the synthesis of partially protected sugars.

Orthogonal Protecting Group Strategies in Ribofuranoside Synthesis

The synthesis of complex carbohydrates and nucleoside analogs requires the strategic use of protecting groups to mask reactive hydroxyl functions, allowing for site-selective modification. Orthogonal protecting group strategies are paramount, enabling the selective removal of one type of protecting group in the presence of others. nih.gov This approach is fundamental when working with polyhydroxylated molecules like ribose.

Comparative Analysis of Acetyl, Benzyl (B1604629), and Ketal Protecting Groups

The choice of protecting group is dictated by its stability to various reaction conditions and the specific requirements of the synthetic route. Acetyl, benzyl, and ketal groups are among the most common protecting groups used in carbohydrate chemistry, each with a distinct profile of stability and cleavage.

Acetyl Groups: Introduced using reagents like acetic anhydride, acetyl esters are stable under acidic and neutral conditions. Their primary liability is to basic conditions, which readily cleave the ester via saponification. This makes them "temporary" protecting groups, often used to protect hydroxyls that need to be unmasked early or mid-synthesis.

Benzyl Groups: Installed as benzyl ethers, these are considered "permanent" or robust protecting groups due to their stability across a wide range of acidic and basic conditions. Their removal is most commonly achieved through catalytic hydrogenation (e.g., H₂ with a palladium catalyst), a mild condition that does not affect most other functional groups, including esters and ketals.

Ketal Protecting Groups: Cyclic ketals, such as isopropylidene or benzylidene acetals, are used to protect vicinal cis-diols or 1,3-diols. They are characterized by their stability under basic and hydrogenolysis conditions but are readily cleaved under acidic conditions. This lability profile is orthogonal to both acetyl and benzyl groups.

Below is a comparative analysis of these key protecting groups.

| Protecting Group | Typical Introduction Reagents | Stable Conditions | Cleavage Conditions | Orthogonality |

| Acetyl (Ac) | Acetic anhydride, pyridine | Acidic, Hydrogenolysis | Basic (e.g., NaOMe, NH₃) | Orthogonal to Benzyl and Ketal |

| Benzyl (Bn) | Benzyl bromide, NaH | Acidic, Basic | Catalytic Hydrogenation (H₂, Pd/C) | Orthogonal to Acetyl and Ketal |

| Ketal (e.g., Isopropylidene) | Acetone, acid catalyst | Basic, Hydrogenolysis | Acidic (e.g., aq. AcOH, TFA) | Orthogonal to Acetyl and Benzyl |

Differential Reactivity for Site-Specific Functionalization

The distinct chemical properties of acetyl, benzyl, and ketal protecting groups are exploited to achieve highly specific modifications of the ribofuranose scaffold. By employing an orthogonal protection scheme, chemists can selectively deprotect and functionalize a single hydroxyl group while others remain masked.

A classic synthetic strategy might involve the following conceptual steps:

Protection of a cis-diol, such as the 2,3-hydroxyls of a ribofuranoside, with an acid-labile isopropylidene ketal.

Protection of the remaining primary 5-hydroxyl group with a base-labile acetyl group.

The anomeric position could then be functionalized.

Selective removal of the acetyl group at C-5 under basic conditions, leaving the 2,3-ketal intact. The newly freed 5-OH is now available for a specific reaction, such as phosphorylation or chain extension.

Subsequently, the ketal at C-2 and C-3 can be removed under acidic conditions to liberate those hydroxyls for further transformation.

This differential reactivity allows for a programmed, stepwise synthesis, which is essential for constructing complex molecules like oligosaccharides and modified nucleosides where the precise placement of each functional group is critical. tandfonline.comtandfonline.com The ability to use acetylated intermediates like this compound as a starting point for such multi-step synthetic campaigns highlights its importance in modern carbohydrate chemistry.

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, NMR provides a map of the atomic framework.

The ¹H NMR spectrum of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside displays distinct signals for each unique proton in the molecule. The protons on the furanose ring (H-1 to H-5) resonate in a specific region of the spectrum, and their chemical shifts and coupling constants (J-values) are indicative of their chemical environment and spatial relationship with neighboring protons.

For the closely related compound, 1,2,3-Tri-O-acetyl-5-deoxy-5-methylthio-β-d-ribofuranose, the ring protons (H1-H4) appear between approximately 4.36 and 6.12 ppm. researchgate.net The acetyl groups (CH₃CO) typically show sharp singlet peaks in the range of 2.05–2.15 ppm. researchgate.net The methyl group of the methoxy (B1213986) substituent (OCH₃) at the anomeric position (C-1) is also expected to appear as a singlet, typically further downfield than the acetyl methyls.

Table 1: Representative ¹H and ¹³C NMR Data for Acetylated Ribofuranoside Derivatives

Note: Data is based on analogous structures; exact shifts for the title compound may vary based on solvent and specific anomer.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-1 | ~5.0 - 6.1 | ~100 - 110 |

| H-2 | ~5.3 | ~70 - 86 |

| H-3 | ~5.4 | ~70 - 82 |

| H-4 | ~4.4 | ~75 - 85 |

| H-5, H-5' | ~4.1 | ~63 - 65 |

| OCH₃ | ~3.3 - 3.4 | ~55 |

| CH₃ (Acetyl) | ~2.0 - 2.1 | ~20 - 21 |

| C=O (Acetyl) | N/A | ~170 |

This table is generated based on data from related compounds. researchgate.netnih.gov

While 1D NMR provides essential data, 2D NMR experiments are indispensable for unambiguously assigning signals and confirming the molecular structure. Techniques such as COSY, HSQC, and HMBC reveal correlations between nuclei, painting a complete picture of molecular connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY spectra would show correlations between H-1 and H-2, H-2 and H-3, H-3 and H-4, and H-4 and the H-5 protons. This confirms the sequence of protons around the furanose ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It allows for the unambiguous assignment of each carbon atom in the furanose ring by linking it to its known proton signal. For example, the signal for the H-1 proton will show a correlation to the C-1 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). HMBC is crucial for placing the acetyl and methoxy groups. For instance, correlations would be observed between the protons of the methoxy group and the anomeric carbon (C-1). Likewise, the protons on the furanose ring (e.g., H-2) would show a correlation to the carbonyl carbon of the acetyl group attached at that position, confirming the location of the O-acetyl groups.

Together, these 2D NMR methods provide definitive proof of the compound's constitution and the specific placement of the functional groups.

Mass Spectrometry in Compound Characterization and Reaction Monitoring

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and can provide information about its structure. The molecular formula for this compound is C₁₂H₁₈O₈, corresponding to a molecular weight of 290.27 g/mol .

In practice, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often used. These methods typically protonate the molecule or form adducts with cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺). For example, in the analysis of the related compound Methyl 5-O-acetyl-2,3-O-isopropylidene-β-D-ribofuranoside, MALDI-TOF-MS detected the sodium and potassium adducts at m/z 269.3 and 285.2, respectively. rsc.org The detection of the correct molecular ion peak or its common adducts confirms the mass of the compound.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, which can be used to confirm the elemental composition of the molecule, distinguishing it from other compounds that may have the same nominal mass. This high level of precision is essential for verifying the identity of newly synthesized compounds.

Ultraviolet-Visible Spectroscopy for Electronic Structure and Photoreactivity Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption is associated with electronic transitions within a molecule.

This compound, being an acetylated sugar, lacks extensive conjugated systems or strong chromophores. The ester carbonyl groups of the acetyl substituents have n→π* and π→π* transitions, but these typically occur at wavelengths below 220 nm, which is outside the standard analytical range. Therefore, a UV-Vis spectrum of a pure sample in a non-absorbing solvent like water or ethanol (B145695) would show negligible absorbance in the 220-800 nm range.

While not a primary tool for structural elucidation of this specific compound, UV-Vis spectroscopy can be useful for detecting impurities that do contain chromophores. It is also used in some quantitative assays for carbohydrates, but these methods often require a chemical reaction, such as dehydration with strong acid to form furfural (B47365) derivatives, which have strong UV absorption.

Computational and Conformational Studies of Methyl 2,3,5 Tri O Acetyl D Ribofuranoside and Its Analogs

Furanose Ring Conformational Analysis

The conformation of a furanose ring is not static but is best described by the concept of pseudorotation, a continuous cycle of puckering that passes through numerous envelope and twist conformations. This dynamic behavior is crucial as the ring's conformation influences the orientation of its substituents, thereby affecting reactivity and intermolecular interactions.

Pseudorotational Parameters and Puckering Amplitudes

To precisely describe the conformation of a five-membered ring, the pseudorotational concept utilizes two key parameters: the phase angle of pseudorotation (P) and the puckering amplitude (τm). The phase angle P defines the specific type of pucker, ranging from 0° to 360°, encompassing ten distinct envelope and ten twist conformations. These conformations are often grouped into two major families: North (N-type, P = 0° ± 90°) and South (S-type, P = 180° ± 90°). The puckering amplitude, τm, quantifies the degree of deviation from a planar conformation.

For the parent, unacetylated compound, methyl β-D-ribofuranoside, complex calculations have shown that it preferentially adopts a ³T₂ conformation, which belongs to the northern part of the pseudorotational wheel. nih.gov However, the introduction of acetyl groups is expected to significantly alter this preference. While direct crystallographic or computational data for Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside is not extensively published, analysis of a closely related analog, 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose, provides significant insight. X-ray diffraction studies of this compound revealed that its ribofuranose ring adopts a C2-exo, C3-endo twist configuration. researchgate.net This specific twist conformation highlights the profound influence of the acetyl groups on the ring pucker.

| Conformation Type | Description | Example Compound / State | Pseudorotation Range |

|---|---|---|---|

| North (N) | C3'-endo pucker. The C3' atom is displaced on the same side as the C5' substituent. | methyl β-D-ribofuranoside (unsubstituted) nih.gov | P ≈ 0° ± 90° |

| South (S) | C2'-endo pucker. The C2' atom is displaced on the same side as the C5' substituent. | Common in B-DNA | P ≈ 180° ± 90° |

| Twist (T) | Two adjacent atoms are displaced on opposite sides of the plane defined by the other three ring atoms. | 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose (C2-exo, C3-endo twist) researchgate.net | Intermediate P values |

| Envelope (E) | Four atoms are coplanar, and the fifth is out of the plane. | Alkyl 2,3-O-isopropylidene-β-d-ribofuranosides (E₀-like) nih.gov | Specific P values (e.g., P=0°, 36°, etc.) |

Influence of Acetyl Groups on Ring Flexibility and Preferred Conformations

The three acetyl groups on the ribofuranose ring are not merely passive protecting groups; they actively shape the conformational energy landscape. Their influence is twofold: steric and electronic.

Steric Effects: The acetyl groups are significantly bulkier than the hydroxyl groups they replace. This increased size leads to steric repulsion (van der Waals strain) between adjacent substituents. For instance, cis-oriented acetyl groups on the furanose ring will clash, forcing the ring to pucker in a way that increases the distance between them. This steric hindrance can restrict the ring's flexibility, reducing the range of accessible conformations and creating a deeper energy minimum for a specific twist or envelope form, as seen in the C2-exo, C3-endo twist of an acetylated analog. researchgate.net

Electronic Effects: The carbonyl oxygen of each acetyl group is a potential hydrogen bond acceptor, and the entire group has a distinct dipole moment. These electronic characteristics can lead to stabilizing or destabilizing intramolecular interactions. For example, dipole-dipole interactions between the C2-OAc and C3-OAc groups, or between these groups and the ring oxygen (O4) or the anomeric methoxy (B1213986) group, will influence the conformational equilibrium. Studies on other acetylated sugars, such as xylopyranosides, have demonstrated that the conformational effects of acetylation are complex and not simply additive, further underscoring the intricate electronic interplay. researchgate.net These interactions can alter the puckering amplitude and shift the pseudorotational equilibrium towards conformations that optimize these electrostatic forces.

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

While X-ray crystallography provides a precise snapshot of a molecule's conformation in the solid state researchgate.net, the behavior in solution can be more dynamic. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational tools used to explore the complete conformational landscape of flexible molecules like this compound in a simulated solution environment.

MM methods use a classical force field to calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating the rotatable bonds and puckering the ring, it is possible to generate a potential energy surface that maps out the low-energy conformations (like various twist and envelope forms) and the energy barriers between them.

MD simulations build upon this by applying Newton's laws of motion, simulating the movement of atoms over time at a given temperature. This provides a dynamic picture of the molecule, revealing not only the preferred conformations but also the timescales of transitions between them and the relative populations of each conformational state at equilibrium. For a molecule like this compound, an MD simulation would reveal the equilibrium between different N and S conformers and the degree to which the acetyl groups and the anomeric methyl group restrict the pseudorotational circuit. All-atom MD simulations have been effectively used to understand how acetylation impacts the structure and dynamics of complex biomolecules, demonstrating the power of this approach to elucidate the role of acetyl groups.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

For a more accurate description of the molecule's properties, particularly its electronic structure, quantum chemical calculations are employed. Methods like Density Functional Theory (DFT) provide a more rigorous calculation of the molecule's energy and electron distribution compared to classical force fields.

DFT calculations are often used to refine the geometries and relative energies of the conformers identified through MM or MD simulations. frontiersin.org This provides a more reliable picture of the conformational equilibrium. Beyond energetics, these calculations can reveal key electronic properties that are fundamental to predicting chemical reactivity. This includes:

Atomic Charges: Calculating the partial charge on each atom helps identify electrophilic (positive) and nucleophilic (negative) sites. For instance, this can predict the susceptibility of the carbonyl carbons of the acetyl groups to nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface of the molecule. It provides a rich, three-dimensional picture of charge distribution, highlighting regions that are attractive to electrophiles or nucleophiles.

Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting reactivity in pericyclic reactions and with nucleophiles/electrophiles. The energy and location of these orbitals indicate where the molecule is most likely to donate or accept electrons.

By applying these quantum chemical methods to the dominant conformers of this compound, one can gain a deep understanding of its electronic structure and predict its behavior in various chemical reactions.

| Method | Primary Application | Information Gained |

|---|---|---|

| Molecular Mechanics (MM) | Conformational searching | Identification of low-energy conformers (minima) and transition states. |

| Molecular Dynamics (MD) | Simulating molecular motion over time | Dynamic behavior, conformational populations, solvent effects, flexibility. |

| Density Functional Theory (DFT) | High-accuracy energy and electronic structure calculation | Refined conformer energies, atomic charges, electrostatic potential, orbital energies. frontiersin.org |

| NMR Spectroscopy Analysis | Experimental validation of solution conformation | Coupling constants (J-values) which are related to dihedral angles and thus ring pucker. nih.gov |

Applications in Complex Organic Synthesis and Biomedical Research Tools

Precursor in Nucleoside and Nucleotide Analog Synthesis

Synthesis of Modified Ribonucleosides for Biochemical Probes

The synthetic versatility of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside extends to the creation of modified ribonucleosides that can be used as biochemical probes. These molecular tools are designed to study and perturb biological systems. By incorporating specific modifications into the sugar or base moiety, scientists can craft probes with unique properties for investigating cellular processes.

For example, the core structure can be used to synthesize nucleosides with fluorine modifications, which have applications in developing fluorinated pyrimidine (B1678525) nucleosides. researchgate.net The ability to generate derivatives like 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose allows for the synthesis of 5'-deoxy nucleosides. researchgate.netnih.gov These are valuable because, unlike their 5'-hydroxy counterparts, they cannot be phosphorylated by cellular kinases, which can alter their biological activity and make them useful for studying specific enzymatic pathways with reduced toxicity. researchgate.net Furthermore, the synthesis of nucleosides containing reactive handles, such as azides, provides a route to "clickable" probes that can be used in metabolic labeling experiments to track the incorporation and dynamics of RNA modifications within a cell. synthose.comnih.gov

Utility in Complex Carbohydrate and Glycoconjugate Synthesis

Beyond nucleosides, this compound and its related structures are instrumental in the synthesis of more complex carbohydrates and glycoconjugates. Glycoconjugates, where a carbohydrate is linked to another type of molecule like a protein or lipid, are vital for many biological recognition events.

The protected ribofuranoside serves as a fundamental building block, or synthon, for constructing larger oligosaccharides and polysaccharides. nih.gov Its benzyl-protected counterpart, methyl 3,5-di-O-benzyl-alpha-D-ribofuranoside, is extensively used to build 2'-C-branched ribonucleosides, demonstrating the utility of these synthons in creating architecturally complex carbohydrates. nih.gov

This chemistry has been applied to create novel prodrugs. For instance, glycosyl derivatives of the neurotransmitter dopamine (B1211576) have been synthesized to improve its delivery across the blood-brain barrier. rsc.org In these glycoconjugates, a sugar moiety is attached to dopamine. The resulting compound can then interact with glucose transporters, such as GLUT-1, to facilitate entry into the brain, where the linker is cleaved to release the active drug. rsc.org This strategy highlights how acetylated ribose derivatives can be used to build complex glycoconjugates designed to interact with specific biological machinery.

Intermediates for Investigating Biological Processes at the Molecular Level

A significant application of this compound is its role as a starting material for molecules that help elucidate complex biological mechanisms. By synthesizing derivatives that mimic or inhibit natural substrates, researchers can probe the function of enzymes and metabolic pathways.

Mechanistic Studies of Enzyme Interactions with Ribofuranoside Derivatives

The design and synthesis of substrate analogs are crucial for studying the mechanisms of enzymes, particularly those involved in glycosylation and nucleic acid metabolism. nih.gov Ribofuranoside derivatives produced from acetylated precursors can act as inhibitors or probes for these enzymes.

For example, nucleoside analogs with altered sugar moieties can be synthesized to study the active sites of viral polymerases. The resulting molecules can provide insights into how the enzyme recognizes and processes its substrates, information that is invaluable for designing more effective antiviral drugs. Similarly, by creating analogs of intermediates in glycosylation pathways, such as lipid-linked oligosaccharides (LLOs), scientists can investigate the function of glycosyltransferases and oligosaccharyltransferases (OST), the key enzymes in N-linked protein glycosylation. nih.gov The study of these enzymes is advanced by having access to a library of synthetic glycoenzymes and substrate analogs, which enables detailed structure-function analysis. nih.govnih.gov

Probing Carbohydrate Metabolism Pathways

Derivatives of acetylated ribose are valuable tools for tracing and understanding carbohydrate metabolism. The catabolism of sugars like glucose is a central part of human energy metabolism, and altered metabolic pathways are hallmarks of diseases like diabetes and cancer. reactome.orgnih.gov

By synthesizing modified sugars, researchers can investigate the enzymes and transporters involved in these pathways. For instance, the synthesis of 5'-deoxyadenosine (B1664650) (5dAdo) precursors is particularly relevant, as 5dAdo is a byproduct of numerous enzymatic reactions and its accumulation can be toxic. researchgate.net Creating synthetic versions of 5dAdo and its metabolites allows researchers to study the salvage pathways that cells use to recycle or dispose of this compound. Recent studies have identified pathways where organisms can use 5dAdo as a carbon source, and having access to synthetic intermediates is key to elucidating the specific enzymes and steps involved. researchgate.net While radiolabeled glucose is a more common tool for tracing metabolic flux, the targeted synthesis of specific, non-radioactive ribose derivatives provides a complementary approach to dissecting individual enzymatic steps and substrate specificities within complex metabolic networks. nih.gov

Enzymatic and Biocatalytic Approaches in Methyl 2,3,5 Tri O Acetyl D Ribofuranoside Chemistry

Biocatalyst-Mediated Regioselective Transformations

The regioselective modification of "Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside" is a key step in the synthesis of various biologically important nucleoside analogues. Biocatalysts, particularly lipases, have demonstrated remarkable efficacy in catalyzing these transformations with high precision.

Candida antarctica lipase (B570770) B (CAL-B) is a widely utilized enzyme for the regioselective deacetylation of peracetylated sugars. researchgate.net Studies have shown that the alcoholysis of "Methyl 2,3,5-Tri-O-acetyl-α-D-ribofuranoside" catalyzed by CAL-B proceeds with excellent regioselectivity to yield "Methyl 2,3-di-O-acetyl-α-D-ribofuranoside". researchgate.net In a specific experiment conducted at 45°C, this transformation was achieved in 81% yield within 3 hours, with no subsequent reactions observed. researchgate.net

The anomeric configuration of the ribofuranoside substrate plays a crucial role in determining the outcome of the enzymatic reaction. While the α-anomer of "this compound" undergoes regioselective deacetylation at the 5-position, the corresponding β-anomer exhibits less selectivity under the same conditions, leading to a mixture of partially acetylated products. researchgate.net However, with prolonged reaction times (5 days), the β-anomer can be fully deacetylated to "Methyl β-D-ribofuranoside". researchgate.net

Other biocatalysts have also been explored. For instance, the use of whole banana tissue as a biocatalyst for the hydrolysis of "Methyl 2,3,5-Tri-O-acetyl-α-D-ribofuranoside" resulted in the quantitative formation of "Methyl 2,3-di-O-acetyl-α-D-ribofuranoside". researchgate.net Similarly, lipase from Candida rugosa has been employed for the regioselective 5-O-deacetylation of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, providing a convenient route to 1,2,3-tri-O-acetyl-β-D-ribofuranose. nih.gov

These examples underscore the power of biocatalysis to achieve specific deprotection of acetylated ribofuranosides, a task that is often complex and requires multiple steps using conventional chemical methods. The choice of enzyme and the substrate's stereochemistry are critical factors that govern the regioselectivity of these transformations.

Table 1: Biocatalyst-Mediated Regioselective Deacetylation of Acetylated Ribofuranosides

| Substrate | Biocatalyst | Reaction Type | Major Product | Yield | Reference |

|---|---|---|---|---|---|

| Methyl 2,3,5-Tri-O-acetyl-α-D-ribofuranoside | Candida antarctica lipase B (CAL-B) | Alcoholysis | Methyl 2,3-di-O-acetyl-α-D-ribofuranoside | 81% | researchgate.net |

| Methyl 2,3,5-Tri-O-acetyl-β-D-ribofuranoside | Candida antarctica lipase B (CAL-B) | Alcoholysis | Mixture of partially acetylated products / Methyl β-D-ribofuranoside (quantitative after 5 days) | - | researchgate.net |

| Methyl 2,3,5-Tri-O-acetyl-α-D-ribofuranoside | Banana whole tissue | Hydrolysis | Methyl 2,3-di-O-acetyl-α-D-ribofuranoside | Quantitative | researchgate.net |

| 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose | Candida rugosa lipase | Hydrolysis | 1,2,3-Tri-O-acetyl-β-D-ribofuranose | - | nih.gov |

Studies on Enzyme Specificity and Substrate Scope for Ribofuranosides

The differential behavior of the α and β anomers of "this compound" in CAL-B-catalyzed deacetylation is a prime example of enzyme specificity. researchgate.net The enzyme's active site can clearly distinguish between the two anomeric configurations, leading to highly regioselective deacetylation for the α-anomer and a less selective reaction for the β-anomer. researchgate.net This specificity is not limited to the anomeric center; the nature of the alkyl group at the anomeric position also affects regioselectivity. For instance, while methyl and ethyl α,β-D-ribofuranosides can be regioselectively deacetylated, the corresponding n-propyl and n-butyl glycosides react without selectivity. researchgate.net

The substrate scope of lipases extends beyond simple ribofuranosides to include various nucleosides. For example, immobilized lipase from Penicillium expansum has been shown to effectively catalyze the regioselective acylation of pyrimidine (B1678525) nucleosides at the 5'-position with high conversions (96-99%) and regioselectivities (96 to >99%). nih.gov The efficiency of this enzymatic acylation was found to be significantly higher in the bio-solvent 2-methyltetrahydrofuran (B130290) (MeTHF) compared to other common organic solvents, as indicated by a lower apparent activation energy and higher catalytic efficiency (Vmax/Km). nih.gov

However, the enzyme's specificity can be influenced by subtle changes in the substrate structure. In the acylation of 2'-deoxynucleosides, the regioselectivity at the 5'-position is dependent on the substituents present on the base moiety. nih.gov Furthermore, the absence of the 3'-hydroxyl group in 2',3'-dideoxynucleoside analogs leads to a marked decrease in the reaction rate, highlighting the importance of this functional group for enzyme-substrate interaction. nih.gov

Table 2: Influence of Substrate Structure on Enzyme Specificity in Ribofuranoside Transformations

| Enzyme | Substrate Class | Key Structural Feature | Observed Effect on Specificity/Reactivity | Reference |

|---|---|---|---|---|

| Candida antarctica lipase B (CAL-B) | This compound | Anomeric configuration (α vs. β) | α-anomer: high regioselectivity; β-anomer: low regioselectivity. | researchgate.net |

| Candida antarctica lipase B (CAL-B) | Peracetylated alkyl α,β-D-ribofuranosides | Anomeric alkyl group (Me, Et vs. n-Pr, n-Bu) | Methyl and Ethyl esters show regioselectivity; n-Propyl and n-Butyl esters do not. | researchgate.net |

| Penicillium expansum lipase | Ribonucleosides | Sugar moiety | High conversion and 5'-regioselectivity in acylation. | nih.gov |

| Penicillium expansum lipase | 2'-Deoxynucleosides | 5-substituents on the base | 5'-regioselectivity is dependent on the base substituent. | nih.gov |

| Penicillium expansum lipase | 2',3'-Dideoxynucleoside analogs | Absence of 3'-hydroxyl group | Markedly decreased reaction rate. | nih.gov |

Mechanistic Insights into Biocatalyzed Acetylation and Deacetylation Reactions

Understanding the mechanism by which enzymes catalyze acetylation and deacetylation is fundamental to optimizing existing biocatalytic processes and designing new ones. For lipases like Candida antarctica lipase B (CAL-B), the catalytic mechanism involves a classic Ser-His-Asp/Glu catalytic triad (B1167595) located within a binding pocket.

The hydrolysis of an ester bond by a lipase generally proceeds through a two-step mechanism. First, the serine residue in the active site, activated by the histidine and aspartate/glutamate, performs a nucleophilic attack on the carbonyl carbon of the substrate's acetyl group. This forms a tetrahedral intermediate, which then collapses to release the alcohol (the deprotected hydroxyl group of the ribofuranoside) and forms an acyl-enzyme intermediate. In the second step, a water molecule (in hydrolysis) or an alcohol molecule (in alcoholysis) acts as a nucleophile, attacking the acyl-enzyme intermediate. This leads to the formation of another tetrahedral intermediate, which subsequently breaks down to release the carboxylic acid (acetic acid) and regenerate the free enzyme.

A key feature of many lipases is "interfacial activation," where the enzyme undergoes a conformational change upon binding to a lipid-water interface, which opens a "lid" covering the active site and enhances catalytic activity. While CAL-B is often considered not to exhibit significant interfacial activation and to lack a traditional lid, studies have shown that it possesses two flexible α-helices (α5 and α10) surrounding the active site. nih.govnih.gov These helices can move, particularly in organic solvents or at elevated temperatures, effectively modulating access to the active site. nih.gov This conformational flexibility allows CAL-B to accommodate a wide range of substrates. nih.gov

The regioselectivity observed in the deacetylation of "this compound" can be explained by how the substrate docks into the enzyme's active site. The anomeric configuration (α vs. β) influences the orientation of the sugar ring and its substituents within the binding pocket. For the α-anomer, the steric arrangement likely favors the positioning of the 5-O-acetyl group in close proximity to the catalytic serine, making it the preferred site for nucleophilic attack. Conversely, the β-anomer may adopt a different binding mode that is less favorable for selective deacetylation at a single position, resulting in a mixture of products. The precise interactions, such as hydrogen bonding and steric hindrance between the substrate and amino acid residues in the active site, dictate the observed regiochemical outcome.

Table 3: Key Mechanistic Aspects of Lipase-Catalyzed Deacetylation

| Mechanistic Feature | Description | Relevance to "this compound" Chemistry |

|---|---|---|

| Catalytic Triad | Composed of Serine, Histidine, and Aspartate/Glutamate residues in the active site. | The serine acts as the primary nucleophile attacking the acetyl group. |

| Acyl-Enzyme Intermediate | A covalent intermediate formed between the acetyl group of the substrate and the active site serine. | This is a key step in the two-step hydrolysis/alcoholysis mechanism. |

| Tetrahedral Intermediates | High-energy, transient species formed during both the acylation and deacylation steps of the catalytic cycle. | Their formation and breakdown are critical for the overall reaction rate. |

| Conformational Flexibility (α5 and α10 helices in CAL-B) | Movement of helices around the active site in response to the reaction environment. | Modulates substrate access to the catalytic triad and contributes to substrate specificity. |

| Substrate Docking | The specific orientation of the substrate within the enzyme's active site. | The anomeric configuration of the ribofuranoside determines its binding mode, which in turn dictates the regioselectivity of deacetylation. |

Future Perspectives and Emerging Research Avenues

Development of Sustainable and Green Synthetic Methodologies

The chemical industry's growing emphasis on sustainability is driving the development of environmentally benign synthetic processes. unibo.it For acetylated ribofuranosides, this translates to a shift away from hazardous reagents and solvents towards greener alternatives. unibo.itnih.gov

Key areas of development include:

Enzymatic Synthesis: The use of enzymes, such as lipases, offers high regioselectivity and stereospecificity under mild conditions, reducing the need for protecting groups and harsh chemicals. beilstein-journals.orgresearchgate.net For instance, Candida antarctica lipase (B570770) B has been successfully used for the regioselective deacetylation of peracetylated ribofuranose. researchgate.net Glycosynthases, which are engineered glycosidases, are also being explored for the efficient synthesis of glycosidic linkages with high yields. researchgate.net

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters like temperature and time, leading to improved yields and selectivity. researchgate.netnih.govacs.org This technology also allows for safer handling of reactions and easier scalability. nih.govthieme-connect.com Cryogenic flow reactors have been developed to optimize glycosylation reactions by stabilizing reactive intermediates. nih.govacs.org

Alternative Solvents: Research is ongoing to replace traditional, often toxic, solvents with greener options. This includes the use of water, ionic liquids, and other non-hazardous solvents in synthetic protocols. nih.gov

These green chemistry approaches not only minimize environmental impact but also often lead to more efficient and cost-effective production of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside and related compounds. unibo.itrsc.orgstanford.edu

Integration of Advanced Automation in Ribofuranoside Synthesis

The complexity of carbohydrate synthesis has historically been a significant bottleneck. rsc.orgnih.gov However, the integration of advanced automation is revolutionizing the field, making the synthesis of complex oligosaccharides, including those derived from ribofuranose, more accessible and efficient. nih.govexlibrisgroup.com

Key advancements in this area include:

Automated Solid-Phase Synthesis: This technique, analogous to automated peptide and oligonucleotide synthesis, allows for the stepwise construction of oligosaccharides on a solid support. nih.gov This method simplifies purification and allows for the rapid assembly of complex carbohydrate structures. nih.gov

High-Throughput Screening: Automated systems enable the rapid screening of large libraries of compounds and reaction conditions. nih.govacs.org This is particularly valuable for identifying novel glycosyltransferases with desired specificities and for optimizing glycosylation reactions. nih.gov

Robotics and Liquid Handling: Automated platforms can perform repetitive tasks with high precision, reducing human error and increasing reproducibility in the synthesis and analysis of ribofuranoside derivatives.

The continued development of automated synthesis platforms promises to accelerate research in glycoscience by providing researchers with ready access to a wide array of complex carbohydrates. rsc.orgnih.gov

Novel Applications in Materials Science and Glycoscience

The unique structural and chemical properties of ribofuranosides are being leveraged to create novel materials with diverse applications.

Glycopolymers:

Synthetic polymers decorated with carbohydrate moieties, known as glycopolymers, are of significant interest. nih.gov These materials can be synthesized by either polymerizing glycosylated monomers or by glycosylating pre-formed polymers. nih.govnih.gov this compound can serve as a key building block in the synthesis of such monomers. These glycopolymers have potential applications in:

Biomaterials: Glycosylated surfaces can enhance the biocompatibility of materials and be used to create biomimetic surfaces that mimic the natural cell surface glycocalyx. mdpi.commdpi.com This has implications for tissue engineering and medical implants.

Drug Delivery: Glycopolymers can be designed to target specific cells or tissues through interactions with carbohydrate-binding proteins (lectins), enabling targeted drug delivery. nih.gov

Glycosylated Nanomaterials:

The functionalization of nanomaterials, such as carbon nanotubes, with glycosides can inhibit non-specific protein adsorption and create materials with specific biological recognition properties. mdpi.com

Interdisciplinary Research with Computational Biology and Chemical Glycobiology

The synergy between experimental and computational approaches is providing unprecedented insights into the structure, function, and reactivity of ribofuranosides.

Computational Modeling: Computational methods, including molecular mechanics and density functional theory, are used to study the conformational preferences of ribofuranosides in solution and in the solid state. acs.orgacs.orgnih.gov This information is crucial for understanding their biological activity and for designing new molecules with specific properties. nih.gov

Chemical Glycobiology: this compound and its derivatives are valuable tools in chemical glycobiology. medchemexpress.commedchemexpress.com They are used as probes to study carbohydrate-protein interactions, to investigate the role of glycans in biological processes, and to develop inhibitors of enzymes involved in glycan metabolism. nih.govacs.org

This interdisciplinary approach is essential for unraveling the complex roles of carbohydrates in biology and for developing new therapeutic and diagnostic strategies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.